molecular formula C21H21NO2 B1292879 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 932841-17-3

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1292879
M. Wt: 319.4 g/mol
InChI Key: OBBSXNIQMWIQIP-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with a butylphenyl substituent at the 2-position and a methyl group at the 6-position, along with a carboxylic acid functional group at the 4-position.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the tandem conjugate addition/cyclization protocol, which has been used to synthesize 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives with high diastereo- and enantioselectivity . Another method involves the condensation of esters with phenols, as demonstrated in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which could be related to the synthesis of the compound . Additionally, the Friedländer condensation reaction has been employed to synthesize various quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallographic analysis. For instance, the crystal structure of 2-phenylquinoline-4-carboxylic acid shows hydrogen bonding between the carboxyl oxygen and the quinoline nitrogen, with a dihedral angle of 53.6° between the carboxyl group plane and the quinoline plane . Such structural analyses are crucial for understanding the conformation and potential interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, forming cocrystals or salts with carboxylic acids, as seen in the study of 2-methylquinoline adducts with different carboxylic acids . The formation of these adducts is facilitated by hydrogen bonding and other weak interactions, which are essential for the construction of supramolecular frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the melting point, solubility, and reactivity of the compound. The hydrogen bonding observed in the crystal structure of 2-phenylquinoline-4-carboxylic acid suggests that similar compounds may have solid-state stability due to such noncovalent interactions . The synthesis of 2-substituted quinoline derivatives also sheds light on the reactivity of the quinoline core when reacted with different reagents .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Studies on noncovalent weak interactions between quinoline derivatives and carboxylic acids have deepened our understanding of their role in forming supramolecular architectures. For example, 2-methylquinoline has been shown to bind with various carboxylic acids, leading to crystalline complexes characterized by X-ray diffraction analysis. These structures, stabilized by hydrogen bonding and other weak interactions, display one-dimensional to three-dimensional frameworks, indicating the potential of quinoline derivatives in the design of novel supramolecular materials (Gao et al., 2014).

Synthetic Chemistry

Quinoline derivatives have also been employed in synthetic chemistry for the preparation of various compounds. For instance, a series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids were synthesized from dapsone and α-ketobutyric acid, showcasing the versatility of quinoline derivatives in synthesizing potentially bioactive molecules. The process highlights the operational simplicity and mild reaction conditions, positioning it as an eco-friendly alternative for the preparation of quinoline-4-carboxylic acid derivatives (Javadi & Azizian, 2016).

Biological Activity

Quinoline derivatives have exhibited significant potential in biological applications. For example, the synthesis and evaluation of certain 4-anilino-2-phenylquinoline derivatives revealed compounds with considerable cytotoxicity against various cancer cell lines. This suggests the role of quinoline derivatives in developing new anticancer agents, highlighting the importance of functional groups and structural conformation in determining biological activity (Zhao et al., 2005).

Antimicrobial Applications

Additionally, microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives has shown that these compounds exhibit broad-spectrum antimicrobial activity. This is particularly notable against gram-positive and gram-negative organisms, with some compounds demonstrating a minimum inhibitory concentration of less than 10 μg, indicating their potential as antimicrobial agents (Bhatt & Agrawal, 2010).

properties

IUPAC Name

2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(23)24)17-12-14(2)6-11-19(17)22-20/h6-13H,3-5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBSXNIQMWIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

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